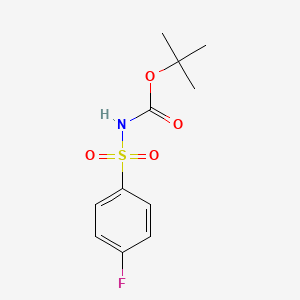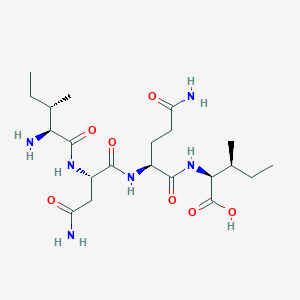
H-Ala-Phe-Gly-Ala-Ile-Leu-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Ala-Phe-Gly-Ala-Ile-Leu-OH is a peptide consisting of six amino acids: alanine, phenylalanine, glycine, alanine, isoleucine, and leucine Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ala-Phe-Gly-Ala-Ile-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. Additionally, liquid-phase peptide synthesis (LPPS) can be used for large-scale production, although it is less common due to the complexity of purification.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like NHS-esters are used for labeling peptides with fluorescent dyes.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides, while substitution reactions can yield fluorescently labeled peptides.
Wissenschaftliche Forschungsanwendungen
Peptides like H-Ala-Phe-Gly-Ala-Ile-Leu-OH have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and stability.
Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms.
Medicine: Potential therapeutic agents or diagnostic tools due to their ability to interact with specific biological targets.
Industry: Used in the development of peptide-based materials and nanotechnology.
Wirkmechanismus
The mechanism by which peptides exert their effects often involves binding to specific receptors or enzymes. This interaction can trigger a cascade of molecular events, leading to a biological response. For example, peptides can act as enzyme inhibitors, blocking the active site and preventing substrate binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Ala-Gly-Phe-Ala-Ile-Leu-OH: A similar peptide with a different sequence order.
H-Gly-Ala-Phe-Ile-Leu-OH: A shorter peptide missing one alanine residue.
H-Ala-Phe-Gly-Ala-Ile-Val-OH: A peptide with valine instead of leucine.
Uniqueness
The uniqueness of H-Ala-Phe-Gly-Ala-Ile-Leu-OH lies in its specific sequence, which determines its structure and function. The presence of hydrophobic amino acids like isoleucine and leucine can influence its interaction with lipid membranes, making it useful in studies related to membrane proteins.
Eigenschaften
CAS-Nummer |
574749-68-1 |
|---|---|
Molekularformel |
C29H46N6O7 |
Molekulargewicht |
590.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C29H46N6O7/c1-7-17(4)24(28(40)34-22(29(41)42)13-16(2)3)35-26(38)19(6)32-23(36)15-31-27(39)21(33-25(37)18(5)30)14-20-11-9-8-10-12-20/h8-12,16-19,21-22,24H,7,13-15,30H2,1-6H3,(H,31,39)(H,32,36)(H,33,37)(H,34,40)(H,35,38)(H,41,42)/t17-,18-,19-,21-,22-,24-/m0/s1 |
InChI-Schlüssel |
QUDSNFZLHLEZEU-NKPWQZCCSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



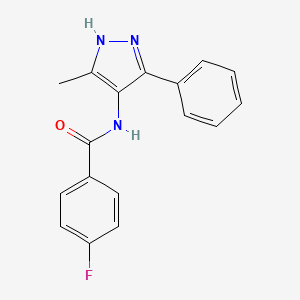
![N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine](/img/structure/B14222957.png)
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trifluoromethyl)-](/img/structure/B14222976.png)
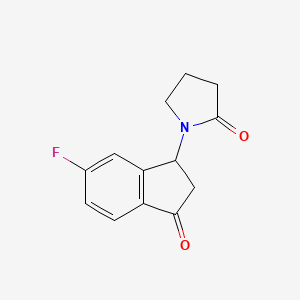
![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
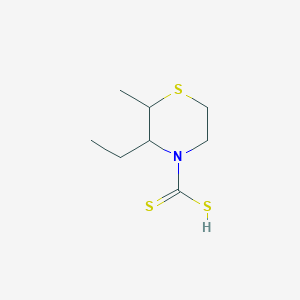
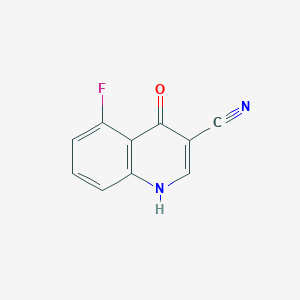
![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)
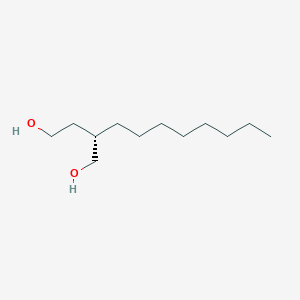

![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
